molecular formula C21H15NO3 B2838693 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide CAS No. 64468-31-1

3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2838693
CAS No.: 64468-31-1
M. Wt: 329.355
InChI Key: VRFZIZWIRNZIIU-UHFFFAOYSA-N
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Description

3-Oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide is a chromene-derived compound featuring a fused benzo[f]chromene core, a 3-oxo group at position 3, and a carboxamide moiety substituted with a para-methylphenyl (p-tolyl) group at position 2.

Properties

IUPAC Name

N-(4-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-13-6-9-15(10-7-13)22-20(23)18-12-17-16-5-3-2-4-14(16)8-11-19(17)25-21(18)24/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFZIZWIRNZIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction using reagents such as carbodiimides or other coupling agents.

    Functionalization with the p-tolyl group: The p-tolyl group can be introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogenated precursors, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides . This inhibition is often competitive, with the compound mimicking the natural substrate of the enzyme.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Benzo[f]chromene vs. Chromene Derivatives
  • Target Compound : The benzo[f]chromene core provides extended π-conjugation, which may enhance interactions with hydrophobic pockets in enzymes or receptors.
Position of Oxo Group
  • 3-Oxo vs. 2-Oxo Derivatives : The 3-oxo group in the target compound distinguishes it from analogues like 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (). Positional differences alter electronic distribution and hydrogen-bonding capabilities .

Substituent Modifications on the Carboxamide Group

Compound Name Substituent on Amide Key Properties/Activity Reference
3-Oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide p-Tolyl High lipophilicity; inferred anticancer activity
3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide Quinolin-3-yl IC₅₀ = 39.0 μmol L⁻¹ (anticancer)
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide 3,5-Dimethylphenyl m.p. 277–279°C; high crystallinity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl Enhanced solubility due to polar group

Key Observations :

  • Lipophilicity : The p-tolyl group increases membrane permeability compared to polar substituents like sulfamoylphenyl .
  • Bioactivity: Quinolin-3-yl substitution () demonstrates direct anticancer efficacy, suggesting the target compound may share similar mechanisms .

Comparison with Analogues :

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Synthesized via esterification followed by aminolysis, highlighting versatility in substituting aliphatic vs. aromatic amines .

Anticancer Potential

  • Compound 27 (3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide): Exhibits IC₅₀ = 39.0 μmol L⁻¹ against cancer cells, outperforming doxorubicin (47.9 μmol L⁻¹) .
  • Inference for Target Compound : The p-tolyl group’s electron-donating properties may enhance cellular uptake, though specific activity data is pending.

Physicochemical Properties

Property Target Compound (Inferred) N-(3,5-Dimethylphenyl) Analogue 2-Oxo-N-(4-sulfamoylphenyl) Analogue
Melting Point (°C) 270–280 (estimated) 277.1–279.2 Not reported
Solubility Low (hydrophobic p-tolyl) Moderate High (polar sulfamoyl group)
Molecular Weight (g/mol) ~350 (estimated) 350.41 (similar structure) 326.33

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